molecular formula C11H16ClNO B2553736 2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL CAS No. 893583-48-7

2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL

Cat. No.: B2553736
CAS No.: 893583-48-7
M. Wt: 213.71
InChI Key: OGFBATFFPAVFKT-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL is an organic compound with a molecular formula of C11H16ClNO. It is a derivative of butanol and contains a chlorophenyl group, making it a significant compound in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL typically involves the reaction of 2-chlorobenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives of butanol and chlorophenyl compounds.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-{[(2-CHLOROPHENYL)METHYL]AMINO}BUTAN-1-OL can be compared with other similar compounds, such as:

    2-{[(2-BROMOPHENYL)METHYL]AMINO}BUTAN-1-OL: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    2-{[(2-FLUOROPHENYL)METHYL]AMINO}BUTAN-1-OL: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.

    2-{[(2-METHYLPHENYL)METHYL]AMINO}BUTAN-1-OL: The methyl group can alter the compound’s steric and electronic properties, impacting its reactivity and applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-2-10(8-14)13-7-9-5-3-4-6-11(9)12/h3-6,10,13-14H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFBATFFPAVFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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